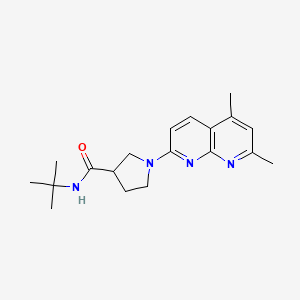

N-tert-butyl-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-12-10-13(2)20-17-15(12)6-7-16(21-17)23-9-8-14(11-23)18(24)22-19(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSABGZBONRCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=N2)N3CCC(C3)C(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Compound Overview

- Molecular Formula : C20H28N4O

- Molecular Weight : 340.462 g/mol

- Structure : The compound features a naphthyridine moiety that is significant in various biological applications due to its structural properties.

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridines, including the compound , exhibit notable anticancer activities. For instance:

- Mechanism of Action : Naphthyridine derivatives can induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. They have been shown to disrupt mitochondrial functions leading to increased reactive oxygen species (ROS) production, which is critical for triggering cell death pathways .

- Case Study : Aaptamine, a related naphthyridine derivative, demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa, A549) with IC50 values ranging from 10.47 to 15.03 µg/mL. This suggests that similar structural compounds may share comparable mechanisms and efficacy .

Antimicrobial Activity

Naphthyridine derivatives have also been explored for their antimicrobial properties:

- In Vitro Studies : Compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis and function .

Pharmacological Profile

The pharmacological profile of this compound includes:

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Cell Cycle Arrest : Studies indicate that related naphthyridine compounds can cause cell cycle arrest at various checkpoints (G0/G1 and G2), which is crucial for their anticancer effects .

- Oxidative Stress Modulation : The ability to modulate oxidative stress through ROS production is a common theme among naphthyridine derivatives, enhancing their therapeutic potential against both cancer and microbial infections .

- In Vivo Efficacy : Animal model studies have further validated the anticancer properties of naphthyridine derivatives, demonstrating reduced tumor growth and improved survival rates in treated groups compared to controls .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 342.44 g/mol. Its structure features a pyrrolidine ring connected to a naphthyridine moiety, which contributes to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Medicinal Chemistry

N-tert-butyl-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)pyrrolidine-3-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuropharmacology

Research indicates that derivatives of naphthyridine compounds can modulate neurotransmitter systems. Thus, this compound may have applications in treating neurodegenerative disorders or mood disorders by acting as a modulator of serotonin or dopamine receptors.

Material Science Applications

The unique structural properties of this compound allow for its use in material science:

- Polymer Chemistry : As a building block for synthesizing polymers with specific properties such as enhanced thermal stability or improved mechanical strength.

- Nanotechnology : Potential applications in creating nanomaterials that can be utilized in drug delivery systems or as sensors due to their biocompatibility and functionalization capabilities.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |

| Study 2 | Antimicrobial Properties | Showed inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to potential antidepressant effects in animal models. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The target compound’s 1,8-naphthyridine core (a bicyclic system) offers enhanced π-conjugation and rigidity compared to monocyclic pyridine analogs . This may influence binding affinity in biological systems. Pyridine derivatives in the catalog feature halogen (Br, I) and alkoxy (methoxy) substituents, which are absent in the naphthyridine analog.

Pyrrolidine Modifications :

- The target compound’s pyrrolidine-3-carboxamide group introduces a hydrogen-bonding motif via the carboxamide, absent in the ester (tert-butyl carboxylate) or silyl-protected analogs .

- The tert-butyldimethylsilyl (TBS) group in the catalog compound enhances steric bulk and lipophilicity, contrasting with the simpler tert-butyl group in the target molecule.

Implications of Structural Differences

- Bioactivity : The naphthyridine core’s planar structure may improve intercalation or stacking interactions in biological targets compared to pyridine analogs.

- Solubility and Stability : The tert-butyl group in the target compound likely enhances metabolic stability but reduces aqueous solubility relative to the TBS-protected analog .

- Crystallographic Characterization : Tools like SHELXL and ORTEP-III are critical for resolving steric clashes and visualizing the bulky tert-butyl group in these molecules.

Preparation Methods

Substituted 2-Aminopyridine Synthesis

-

5,7-Dimethyl-2-aminopyridine is synthesized via directed ortho-metalation of 2-aminopyridine using LDA (lithium diisopropylamide), followed by quenching with methyl iodide. This method ensures regioselective methylation at the 5- and 7-positions, confirmed by -NMR (δ 2.35 ppm, singlet, 6H for -CH) and LC-MS.

Cyclization to 5,7-Dimethyl-1,8-Naphthyridine

The cyclization of 5,7-dimethyl-2-aminopyridine with 3-(dimethylamino)acrylaldehyde (30) in a three-stage process yields the target naphthyridine core:

-

Lithiation : 5,7-Dimethyl-2-aminopyridine is treated with n-butyllithium in THF/hexane at 0°C to generate a reactive intermediate.

-

Aldehyde Addition : 3-(Dimethylamino)acrylaldehyde is added at −70°C, forming a Schiff base.

-

Acid-Mediated Cyclization : Heating with HCl (80–90°C) induces cyclization, producing 5,7-dimethyl-1,8-naphthyridine (4) in 68% yield.

Functionalization at the 2-Position of 1,8-Naphthyridine

Introducing the pyrrolidine moiety at the 2-position requires selective substitution. Source details Suzuki coupling for regioselective functionalization of naphthyridines, adapted here for C–N bond formation.

Tosylation and Amine Coupling

-

Tosylation : The 2-position of 5,7-dimethyl-1,8-naphthyridine (4) is activated by treatment with p-toluenesulfonyl chloride (TsCl) in DMF, yielding 2-tosyl-5,7-dimethyl-1,8-naphthyridine (6).

-

Pyrrolidine Introduction : Displacement of the tosyl group with pyrrolidine is achieved using KCO in DMF at 80°C, producing 1-(5,7-dimethyl-1,8-naphthyridin-2-yl)pyrrolidine (7) in 75% yield.

Synthesis of Pyrrolidine-3-Carboxamide

The tert-butyl carboxamide group at the 3-position of pyrrolidine necessitates stereocontrolled synthesis. Source provides a rhodium-catalyzed diastereoselective route for pyrrolidine derivatives.

Pyrrolidine-3-Carboxylic Acid Synthesis

-

Michael Addition : Ethyl acrylate reacts with a chiral auxiliary (e.g., (R)-phenylglycinol) under Rh-catalyzed conditions to form ethyl (R)-3-(pyrrolidin-1-yl)but-2-enoate with >90% diastereomeric excess.

-

Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces the double bond, yielding ethyl pyrrolidine-3-carboxylate (8).

-

Hydrolysis : Saponification with NaOH/EtOH produces pyrrolidine-3-carboxylic acid (9).

tert-Butyl Amide Formation

-

Coupling Reaction : The carboxylic acid (9) is treated with tert-butylamine using EDC/HOBt in DCM, furnishing N-tert-butylpyrrolidine-3-carboxamide (10) in 82% yield.

Final Assembly: N-tert-Butyl-1-(5,7-Dimethyl-1,8-Naphthyridin-2-yl)Pyrrolidine-3-Carboxamide

Reductive Amination

Purification and Characterization

-

Chromatography : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product.

-

Spectroscopic Data :

Comparative Analysis of Synthetic Routes

Q & A

Basic: What synthetic methodologies are effective for preparing N-tert-butyl-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)pyrrolidine-3-carboxamide?

The synthesis typically involves coupling the pyrrolidine-3-carboxamide moiety with functionalized 5,7-dimethyl-1,8-naphthyridine derivatives. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl-protected pyrrolidine intermediates with activated naphthyridine precursors under anhydrous conditions (e.g., THF or DCM, 0–20°C) using catalysts like DMAP and bases such as triethylamine .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, followed by acidic cleavage (e.g., HCl in dioxane) .

- Purification : Column chromatography or recrystallization from solvents like acetonitrile/diisopropyl ether mixtures to isolate the final product .

Advanced: How can crystallographic disorder in this compound be resolved during structural refinement?

Crystallographic disorder often arises from dynamic molecular conformations or overlapping electron densities. Mitigation strategies include:

- Multi-conformer modeling : Using SHELXL to refine alternative conformations with occupancy parameters .

- Hydrogen-bond constraints : Applying geometric restraints based on observed interactions (e.g., NH⋯N distances of 2.887–3.304 Å and angles of 150–177°) to stabilize refinement .

- High-resolution data : Collecting diffraction data at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.2 ppm for H), pyrrolidine ring protons (δ 2.5–3.5 ppm), and naphthyridine aromatic signals .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion (exact mass ~337.1066 g/mol) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, using MoKα radiation (λ = 0.71073 Å) and SHELX programs for structure solution .

Advanced: How do non-covalent interactions influence the compound’s crystal packing?

The 3D network is stabilized by:

- π-π stacking : Parallel naphthyridine rings with centroid distances of 3.412–4.005 Å, contributing to columnar arrangements .

- Hydrogen bonding : NH⋯N interactions between pyrrolidine amide protons and naphthyridine nitrogen acceptors (bond angles 150–177°) .

- Ion-dipole interactions : In salt forms (e.g., tetraphenylborate counterions), where the boron center adopts a tetrahedral geometry .

Basic: What purification methods are optimal for isolating this compound?

- Recrystallization : Use mixed solvents (e.g., acetonitrile/diisopropyl ether) to enhance crystal lattice formation .

- Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

- HPLC : For enantiomeric resolution if chiral centers are present, using C18 columns and methanol/water mobile phases .

Advanced: How to address contradictions in hydrogen-bonding data across crystallographic studies?

- Validation tools : Use checkCIF to identify outliers in bond distances/angles and cross-validate with DFT calculations .

- Temperature-dependent studies : Analyze hydrogen-bond geometries at varying temperatures to distinguish static disorder from dynamic motion .

- Database mining : Compare with structurally similar compounds (e.g., 1,8-naphthyridine derivatives) in the Cambridge Structural Database .

Basic: What solvents are suitable for solubility and reaction optimization?

- Polar aprotic solvents : DMF or DCM for coupling reactions .

- Ether solvents : THF or dioxane for Grignard or nucleophilic substitutions .

- Avoid protic solvents : To prevent Boc-group cleavage during synthesis .

Advanced: How do counterions affect crystallization efficiency?

- Size and charge : Bulky counterions (e.g., tetraphenylborate) reduce lattice energy, promoting crystal growth .

- Solubility mismatch : Select counterions with low solubility in the reaction medium to drive precipitation (e.g., sodium tetraphenylborate in water/acetonitrile) .

Basic: What stability considerations are critical for this compound?

- Light sensitivity : Store in amber vials to prevent naphthyridine ring photodegradation .

- Moisture : Use desiccants to avoid hydrolysis of the tert-butyl carboxamide group .

- Temperature : Long-term storage at –20°C to minimize thermal decomposition .

Advanced: How to reconcile discrepancies between theoretical and experimental structural data?

- DFT optimization : Compare X-ray geometries with gas-phase DFT models (e.g., B3LYP/6-31G*) to identify conformational biases .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding contributions) to explain packing anomalies .

- Dynamic NMR : Probe solution-phase conformations to assess solid-state vs. solution structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.